![molecular formula C19H27N3OS2 B2963696 N-cyclohexyl-4-(4-methoxyphenylcarbonothioyl)piperazine-1-carbothioamide CAS No. 899942-32-6](/img/structure/B2963696.png)
N-cyclohexyl-4-(4-methoxyphenylcarbonothioyl)piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-cyclohexyl-4-(4-methoxyphenylcarbonothioyl)piperazine-1-carbothioamide” is a chemical compound used for scientific research . It is also known by registry numbers ZINC000010272157 . This compound is available from suppliers, including Life Chemicals Inc .
Molecular Structure Analysis
The molecular formula of “N-cyclohexyl-4-(4-methoxyphenylcarbonothioyl)piperazine-1-carbothioamide” is C18H27N3OS . The average mass is 333.491 Da and the monoisotopic mass is 333.187469 Da .Scientific Research Applications
Analogues for Therapeutic and Diagnostic Applications
- Research on analogues of σ receptor ligand "1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)" shows potential for therapeutic and/or diagnostic applications in oncology. Novel analogues with reduced lipophilicity were designed to enhance utility, demonstrating the importance of structural modification for specific biological activities (Abate et al., 2011).
PET Imaging Applications
- Compounds structurally related to the query chemical have been explored for their potential as positron emission tomography (PET) radiotracers. For example, "18F-Mefway" has been compared with "18F-FCWAY" for quantification of 5-HT1A receptors in human subjects, demonstrating the role of chemical analogs in improving imaging techniques for neurological research (Choi et al., 2015).
Antimicrobial and Hypoglycemic Activities
- A study on "N-(1-Adamantyl)carbothioamide Derivatives" revealed potential antimicrobial and hypoglycemic activities, highlighting the diverse bioactivities that can be exhibited by compounds with carbothioamide functionalities. This suggests that structurally similar compounds could also possess such bioactivities, underscoring the importance of exploring a wide range of applications (Al-Abdullah et al., 2015).
Cellular Localization Studies
- Fluorescent derivatives of σ(2) high affinity ligand "1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)" have been synthesized for uptake and cellular localization studies in pancreatic tumor cells. This research underlines the utility of structurally related compounds in understanding cellular mechanisms and could guide the development of targeted therapies (Abate et al., 2011).
properties
IUPAC Name |
N-cyclohexyl-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3OS2/c1-23-17-9-7-15(8-10-17)18(24)21-11-13-22(14-12-21)19(25)20-16-5-3-2-4-6-16/h7-10,16H,2-6,11-14H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCZBYUMUJEGBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(4-methoxyphenylcarbonothioyl)piperazine-1-carbothioamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.